molecular formula C16H16FN3O2 B2456868 N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide CAS No. 1251568-18-9

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Cat. No.: B2456868
CAS No.: 1251568-18-9
M. Wt: 301.321
InChI Key: FHHTWBADSVWLHB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups, such as 4-fluoroaniline derivatives.

Uniqueness

N-(4-fluorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is unique due to its specific combination of a fluorophenyl group and a tetrahydroquinazolinone core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h5-8,10H,1-4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHTWBADSVWLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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